

Technical Support Center: Prevention and Removal of Sodium Carbonate in Exposed Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium metaborate tetrahydrate*

Cat. No.: *B076319*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding and troubleshooting the formation of sodium carbonate in alkaline solutions. Sodium hydroxide (NaOH) and other caustic solutions readily react with atmospheric carbon dioxide (CO₂) to form sodium carbonate (Na₂CO₃), which can significantly impact experimental outcomes by altering the solution's pH, reducing its effectiveness, and interfering with chemical reactions.[\[1\]](#)[\[2\]](#)

Frequently Asked Questions (FAQs)

Q1: Why does a white precipitate form in my sodium hydroxide solution when left exposed to air?

A1: Sodium hydroxide is a strong base and readily absorbs carbon dioxide from the atmosphere.[\[1\]](#) This reaction forms sodium carbonate, which is significantly less soluble in concentrated sodium hydroxide solutions and precipitates out as a white solid.[\[3\]](#)[\[4\]](#)[\[5\]](#) The chemical equation for this reaction is: 2NaOH + CO₂ → Na₂CO₃ + H₂O.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Q2: How can the formation of sodium carbonate affect my experiments?

A2: The presence of sodium carbonate can have several detrimental effects on experiments:

- Reduced Alkalinity: The conversion of sodium hydroxide to the weaker base, sodium carbonate, lowers the overall alkalinity and pH of the solution.[\[1\]](#)[\[8\]](#)

- Inaccurate Concentrations: If you are using the solution for titrations or as a reagent with a specific molarity, the presence of carbonate will lead to inaccurate results.[1]
- Interference with Reactions: Carbonate ions can interfere with certain chemical reactions, complex with metal ions, and affect the performance of indicators.[3]
- Precipitation Issues: The formation of solid sodium carbonate can clog tubing, coat electrodes, and interfere with analytical instrumentation.

Q3: What is the best way to store sodium hydroxide solutions to prevent carbonate formation?

A3: To minimize the formation of sodium carbonate, always store sodium hydroxide solutions in tightly sealed, airtight containers.[1] Polyethylene bottles are often preferred over glass, as concentrated alkaline solutions can slowly etch glass surfaces. For long-term storage or for highly sensitive applications, consider using a container with a soda-lime guard tube to absorb incoming CO₂.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
White precipitate or crust observed in NaOH solution.	Exposure of the solution to atmospheric carbon dioxide. ^[6]	The solution is contaminated with sodium carbonate. For high-purity applications, prepare a fresh solution or remove the carbonate using one of the methods outlined in the experimental protocols below.
pH of the solution is lower than expected.	Conversion of NaOH to the weaker base, Na ₂ CO ₃ . ^{[1][8]}	Verify the extent of carbonate contamination. If significant, the solution may not be suitable for its intended use. Consider preparing a fresh, carbonate-free solution.
Inconsistent results in titrations or chemical reactions.	Interference from carbonate ions or inaccurate NaOH concentration. ^{[1][3]}	Prepare a fresh, standardized solution of NaOH and ensure proper storage to prevent future contamination.

Quantitative Data: Solubility of Carbonates in Hydroxide Solutions

The following table summarizes the solubility of sodium carbonate in sodium hydroxide solutions at different concentrations. This data is crucial for understanding the principle behind removing carbonate by precipitation.

Concentration of NaOH (w/w)	Solubility of Na ₂ CO ₃ (g/100g solution)
10%	~2.5
20%	~1.0
30%	~0.5
40%	~0.2
50%	Nearly Insoluble[3][5]

Note: These are approximate values and can vary with temperature.

Experimental Protocols

Protocol 1: Preparation of a Carbonate-Free Sodium Hydroxide Solution

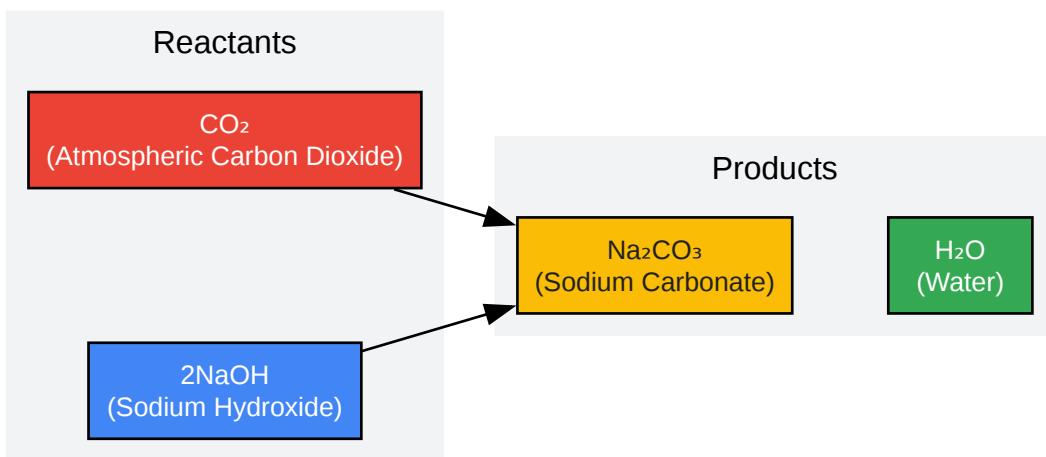
This method relies on the low solubility of sodium carbonate in highly concentrated NaOH.[3][5]

- Preparation of Concentrated NaOH: Carefully prepare a 50% (w/w) aqueous solution of sodium hydroxide. To do this, slowly add 500 g of NaOH pellets to 500 mL of cold water in a beaker, stirring continuously. This process is highly exothermic.
- Settling: Cover the beaker and allow the solution to stand for at least two days. During this time, the sodium carbonate will precipitate and settle at the bottom or form a crust on the surface.[3]
- Decantation: Carefully decant or siphon the clear supernatant, which is the carbonate-free NaOH solution.
- Dilution: Dilute the carbonate-free concentrate to the desired molarity using deionized, CO₂-free water.

Protocol 2: Removal of Carbonate using Calcium Oxide

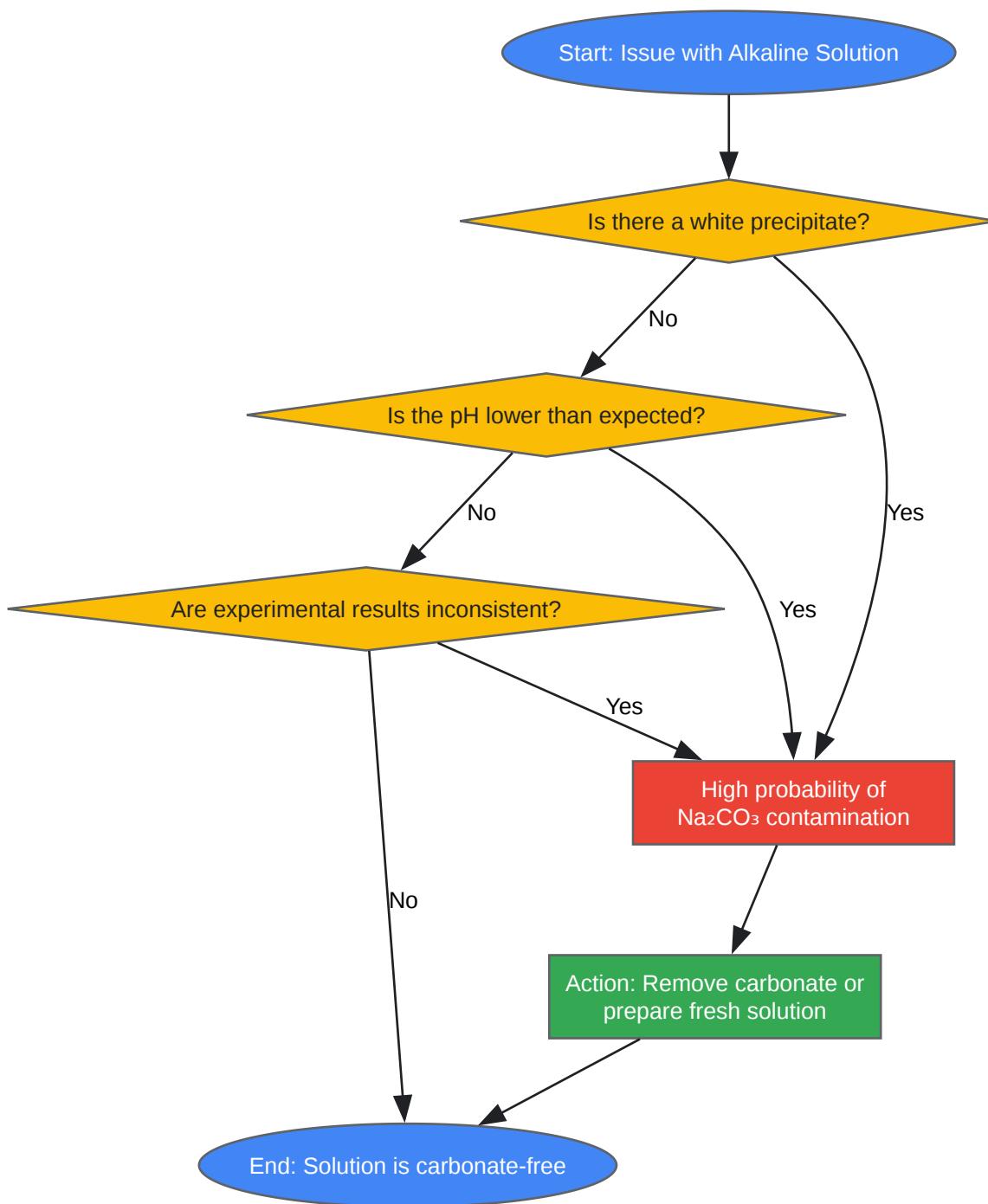
For moderately concentrated NaOH solutions (<10 M) where sodium carbonate is more soluble, precipitation with calcium oxide is effective.[3][5]

- Prepare NaOH Solution: Prepare the NaOH solution to the approximate desired concentration.
- Add Calcium Oxide: Add approximately 2 g of calcium oxide (CaO) per liter of the NaOH solution.
- Stirring: Vigorously stir the mixture overnight in an airtight container. Calcium carbonate (CaCO_3), which is insoluble, will precipitate.
- Settling: Allow the solution to stand for 2-4 days for the precipitate to settle completely.^[3]
- Filtration/Decantation: Carefully filter or decant the clear, carbonate-free NaOH solution.


Protocol 3: Analytical Determination of Carbonate Content (Two-Indicator Titration)

This method allows for the quantification of both sodium hydroxide and sodium carbonate in a solution.

- Sample Preparation: Take a known volume (e.g., 10 mL) of the caustic solution.
- First Titration (Phenolphthalein): Add 3 drops of phenolphthalein indicator. The solution should turn pink. Titrate with a standardized acid (e.g., 0.1 M HCl) until the pink color disappears. Record the volume of acid used (V_1). This volume corresponds to all the hydroxide and half of the carbonate.
- Second Titration (Bromocresol Green): To the same solution, add 3 drops of bromocresol green indicator. The solution will turn blue if carbonate is present. Continue titrating with the same standardized acid until the color changes from blue to yellow. Record the total volume of acid used from the start of the second titration (V_2). This second volume corresponds to the remaining half of the carbonate.
- Calculation:
 - Volume of acid for carbonate = $2 * V_2$
 - Volume of acid for hydroxide = $V_1 - V_2$


- From these volumes, the concentrations of Na_2CO_3 and NaOH can be calculated.

Visualizations

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for the formation of sodium carbonate.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brainly.com [brainly.com]
- 2. What is the mechanism of Sodium carbonate? [synapse.patsnap.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Carbonate removal from concentrated hydroxide solutions - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Support Center: Prevention and Removal of Sodium Carbonate in Exposed Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076319#avoiding-formation-of-sodium-carbonate-in-exposed-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com